

In-Depth Technical Guide: Binding Affinity of Egfr-IN-61 to EGFR

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of **Egfr-IN-61**, a potent kinase inhibitor, to the Epidermal Growth Factor Receptor (EGFR). This document consolidates available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.

Core Data Presentation: Egfr-IN-61 Potency

The inhibitory activity of **Egfr-IN-61** has been quantified against both wild-type (WT) and clinically relevant mutant forms of EGFR. Furthermore, its anti-proliferative effects have been assessed in cancer cell lines. This data is crucial for understanding the inhibitor's selectivity and therapeutic potential.

Table 1: In Vitro Kinase Inhibition Profile of Egfr-IN-61

Target Enzyme	IC50 (nM)
EGFR (WT)	743
EGFR (L858R/T790M)	42
EGFR (L858R/T790M/C797S)	137

IC50 (Half-maximal inhibitory concentration) values represent the concentration of **Egfr-IN-61** required to inhibit 50% of the EGFR kinase activity in a biochemical assay.[1][2][3][4][5][6][7]



Table 2: Anti-proliferative Activity of Egfr-IN-61

Cell Line	Cancer Type	IC50 (μM)
A549	Non-small cell lung cancer	2.14
H1975	Non-small cell lung cancer	1.82

IC50 values in this context represent the concentration of **Egfr-IN-61** required to inhibit 50% of cell proliferation in a cellular assay.[1][2][3][8]

Experimental Protocols

While the specific protocols used to generate the above data for **Egfr-IN-61** are not publicly detailed, the following sections describe standard, widely accepted methodologies for determining EGFR kinase inhibition and cellular proliferation. These protocols are representative of the techniques likely employed.

EGFR Kinase Activity Assay (Biochemical Assay)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified EGFR. A common method is a continuous-read kinase assay using a fluorescent substrate.

Objective: To determine the IC50 value of **Egfr-IN-61** against wild-type and mutant EGFR kinases.

Materials:

- Recombinant human EGFR (WT, L858R/T790M, L858R/T790M/C797S)
- ATP (Adenosine triphosphate)
- Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)
- Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[1]
- Egfr-IN-61 (serially diluted)



- 384-well, non-binding surface microtiter plates
- Fluorescence plate reader

Procedure:

- Enzyme and Inhibitor Pre-incubation:
 - Prepare a 10X stock of each EGFR enzyme in the kinase reaction buffer.
 - In a 384-well plate, add 5 μL of the diluted enzyme to each well.
 - \circ Add 0.5 μL of serially diluted **Egfr-IN-61** in 50% DMSO to the wells. For control wells, add 0.5 μL of 50% DMSO.
 - Incubate the plate for 30 minutes at 27°C.[1]
- Reaction Initiation:
 - Prepare a 1.13X ATP and peptide substrate mix in the kinase reaction buffer. The final concentration of ATP should be close to its Km value for each enzyme variant to ensure competitive binding assessment.[1]
 - Start the kinase reaction by adding 45 μL of the ATP/peptide substrate mix to each well.[1]
- Data Acquisition:
 - Immediately place the plate in a fluorescence plate reader.
 - Monitor the increase in fluorescence (e.g., λex 360 nm / λem 485 nm) every 60-90 seconds for a period of 30 to 120 minutes.[1]
- Data Analysis:
 - For each well, calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
 - Plot the initial velocities against the logarithm of the **Egfr-IN-61** concentration.



• Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Cell Viability Assay (Cellular Assay)

The MTT assay is a colorimetric method used to assess the anti-proliferative effects of a compound on cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the IC50 value of **Egfr-IN-61** on the proliferation of A549 and H1975 cells.

Materials:

- A549 and H1975 human non-small cell lung cancer cell lines
- Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[1]
- Egfr-IN-61 (serially diluted)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
- 96-well cell culture plates
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - \circ Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium.
 - Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.



Compound Treatment:

- Prepare serial dilutions of Egfr-IN-61 in the complete culture medium.
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of Egfr-IN-61. Include vehicle control wells (medium with DMSO).
- Incubate the cells for 72 hours.

MTT Incubation:

- Add 10 μL of the MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][10]

• Formazan Solubilization:

- Carefully remove the medium from each well.
- Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.[9]
- Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

Absorbance Measurement:

Read the absorbance at 570 nm using a microplate reader.

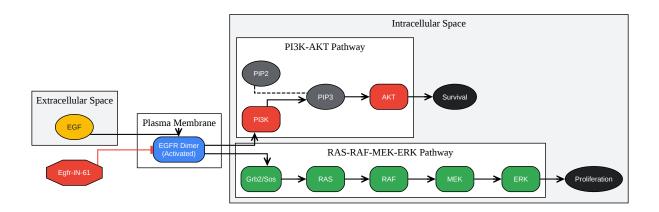
Data Analysis:

- Subtract the background absorbance from all readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the **Egfr-IN-61** concentration.
- Fit the data to a dose-response curve to determine the IC50 value.



Mandatory Visualizations EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, activates several downstream signaling cascades.[6] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for regulating cell proliferation, survival, and differentiation.[6][11] Dysregulation of this pathway is a common driver of cancer.



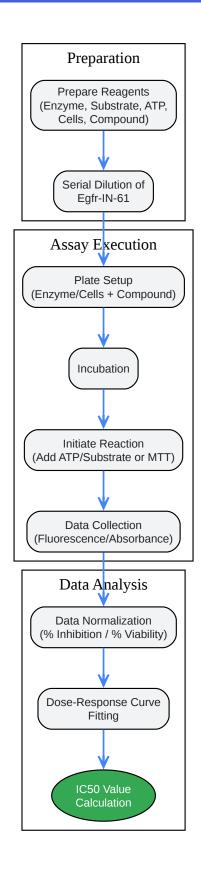
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Caption: EGFR signaling pathway and the inhibitory action of **Egfr-IN-61**.

Experimental Workflow for IC50 Determination

The process of determining the half-maximal inhibitory concentration (IC50) of a compound like **Egfr-IN-61** involves a systematic workflow, from preparing the reagents to analyzing the final data.





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Caption: General workflow for determining the IC50 of an inhibitor.



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